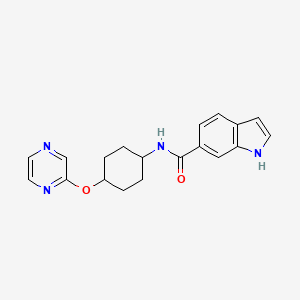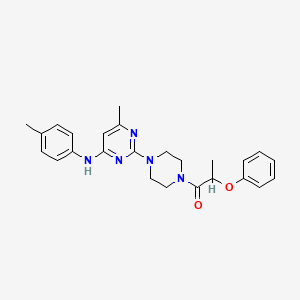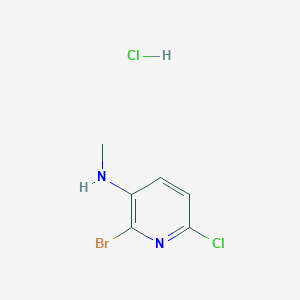
2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
- Protodeboronation : This compound can undergo protodeboronation, a process where the boron atom is replaced by a hydrogen atom. This reaction is valuable for functionalizing boronic esters in organic synthesis .
- Hydromethylation : When paired with a Matteson–CH₂–homologation, protodeboronation allows for formal anti-Markovnikov alkene hydromethylation. This transformation has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Wissenschaftliche Forschungsanwendungen
Selective Amination Processes
Selective amination of polyhalopyridines catalyzed by palladium complexes demonstrates the importance of "2-Bromo-6-chloro-N-methylpyridin-3-amine; hydrochloride" in achieving high yields and chemoselectivity in the synthesis of aminopyridines. This process underlines the compound's utility in creating structures with significant biological and chemical significance, showing its foundational role in medicinal chemistry and material science (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Synthesis of Pharmaceutical Intermediates
The compound serves as a critical intermediate in the synthesis of 2-amino-6-bromopyridine and its derivatives, which are vital pharmaceutical and chemical intermediates. The detailed study on its transformation through various chemical reactions highlights the versatility and importance of "2-Bromo-6-chloro-N-methylpyridin-3-amine; hydrochloride" in the synthesis of complex organic molecules (Xu Liang, 2010).
Development of Bioactive Compounds
Research on 2-aminopyridines showcases the significance of halogenated pyridines as precursors in the synthesis of compounds with great biological and chemical significance. The methods described for converting "2-Bromo-6-chloro-N-methylpyridin-3-amine; hydrochloride" into bioactive structures emphasize its role in the development of new drugs and materials (Jeanne L. Bolliger, M. Oberholzer, C. Frech, 2011).
Novel Chemical Structures
The compound's reactivity has been explored in the synthesis of novel chemical structures, such as anthrapyridone derivatives, demonstrating its application in creating new molecules with potential industrial and pharmaceutical applications (S. I. Popov, T. N. Kurdyumova, N. S. Dokunikhin, 1971).
Chemoselective Functionalization
Studies on the chemoselective functionalization of halopyridines, including "2-Bromo-6-chloro-N-methylpyridin-3-amine; hydrochloride", provide insights into the selective substitution reactions that can be achieved. These reactions are crucial for the development of complex organic molecules with specific functional groups, showcasing the compound's utility in tailored organic synthesis (Bryan W Stroup, Paul V Szklennik, Cornelia J Forster, Michael H Serrano-Wu, 2007).
Eigenschaften
IUPAC Name |
2-bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c1-9-4-2-3-5(8)10-6(4)7;/h2-3,9H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQMVHEJQFVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(C=C1)Cl)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2550426.png)
![2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone](/img/structure/B2550428.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2550431.png)
![(Z)-1-(3-chlorobenzyl)-3-(((3,5-dimethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2550434.png)
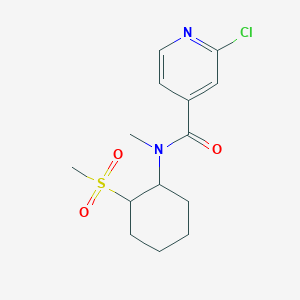
![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2550436.png)
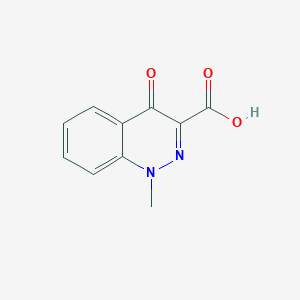

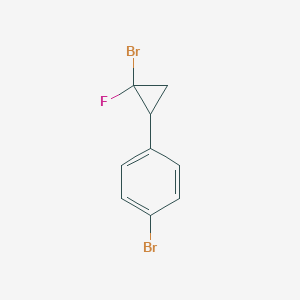
![methyl 4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2550441.png)
![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)
